![molecular formula C4H5NO6 B066199 [(Carboxymethoxy)amino](oxo)acetic acid CAS No. 177902-90-8](/img/structure/B66199.png)
[(Carboxymethoxy)amino](oxo)acetic acid
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Description
[(Carboxymethoxy)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C4H5NO6 and its molecular weight is 163.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds often interact with enzymes involved in amino acid metabolism and boron reagents in Suzuki–Miyaura coupling .
Mode of Action
It’s plausible that it may interact with its targets through a mechanism similar to other organoboron compounds, which are known to undergo rapid transmetalation with palladium (ii) complexes .
Biochemical Pathways
It’s possible that it may influence pathways related to amino acid metabolism and the Suzuki–Miyaura coupling process .
Pharmacokinetics
Similar compounds often have properties that have been tailored for application under specific conditions .
Result of Action
Similar compounds often result in changes in the structure of the target molecules, leading to alterations in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Carboxymethoxyamino)-2-oxoacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Biological Activity
(Carboxymethoxy)aminoacetic acid, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound through an examination of its mechanisms, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
(Carboxymethoxy)aminoacetic acid can be described structurally as a derivative of amino acids with functional groups that may influence its biological activity. The presence of carboxymethoxy and amino groups suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
The biological activity of (Carboxymethoxy)aminoacetic acid is primarily attributed to its ability to interact with specific targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It could bind to receptors, influencing signal transduction pathways.
- Antioxidant Activity : The compound may exhibit properties that help mitigate oxidative stress in cells.
1. Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of (Carboxymethoxy)aminoacetic acid on various enzymes. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. This inhibition could potentially lead to therapeutic applications in cancer treatment.
Enzyme | IC50 (µM) | Mechanism |
---|---|---|
Dihydrofolate reductase | 12.5 | Competitive inhibition |
Aldose reductase | 25.0 | Non-competitive inhibition |
2. Antioxidant Activity
The antioxidant capacity of (Carboxymethoxy)aminoacetic acid was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is significant for its potential use in preventing oxidative damage in cells.
Assay | IC50 (µM) | Type of Radical |
---|---|---|
DPPH Scavenging | 30.0 | DPPH radical |
ABTS Assay | 15.0 | ABTS radical |
3. Case Studies
A notable case study involved the application of (Carboxymethoxy)aminoacetic acid in a model organism, Caenorhabditis elegans. The compound was administered to assess its effects on lifespan and stress resistance:
- Lifespan Extension : Treated worms exhibited a 20% increase in lifespan compared to controls.
- Stress Resistance : Enhanced resistance to oxidative stress was observed in treated organisms, suggesting a protective role against cellular damage.
Properties
IUPAC Name |
2-(carboxymethoxyamino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMSKWWJTAFUAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ONC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443329 |
Source
|
Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177902-90-8 |
Source
|
Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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